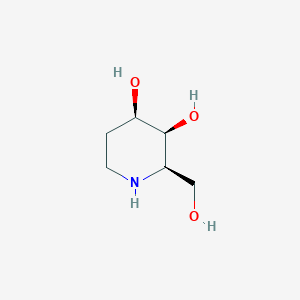
(2R,3S,4R)-2-(hydroxymethyl)piperidine-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-epi-Fagomine is a polyhydroxylated piperidine alkaloid, known for its potent glycosidase inhibitory properties. This compound is structurally related to other iminosugars and has been isolated from various natural sources, including the seeds of Japanese buckwheat (Fagopyrum esculentum) and the seeds of Castanospermum australe . Its unique structure and biological activity make it a compound of significant interest in medicinal chemistry and drug discovery.
Preparation Methods
The synthesis of 4-epi-Fagomine involves several steps, starting from carbohydrate building blocks. One of the common synthetic routes includes the transformation of glucal and galactal into 2-deoxyglycolactams . These intermediates are then subjected to reduction and dehydration reactions to functionalize the C1–C2 bond in the iminosugar substrate . The reduction of 2-deoxyglycolactam-N-Boc carbonyl by lithium triethylborohydride (Super-Hydride®) is a key step in this process . Industrial production methods may involve similar synthetic strategies, optimized for large-scale production.
Chemical Reactions Analysis
4-epi-Fagomine undergoes various chemical reactions, including:
Dehydration: Dehydration of the lactamol hydroxy group to functionalize the C1–C2 bond.
Substitution: The compound can also participate in substitution reactions, depending on the functional groups present.
Common reagents used in these reactions include lithium triethylborohydride (Super-Hydride®) and other reducing agents . The major products formed from these reactions are various iminosugar derivatives, including 2-deoxynojirimycin and nojirimycin .
Scientific Research Applications
4-epi-Fagomine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-epi-Fagomine involves its ability to inhibit glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates . By binding to the active site of these enzymes, 4-epi-Fagomine prevents the hydrolysis of glycosidic bonds, thereby inhibiting the enzyme’s activity . This inhibition can affect various biological pathways, particularly those involved in carbohydrate metabolism .
Comparison with Similar Compounds
4-epi-Fagomine is similar to other iminosugars such as:
Fagomine: Another polyhydroxylated piperidine alkaloid with glycosidase inhibitory properties.
2-deoxynojirimycin: A well-known glycosidase inhibitor used in various therapeutic applications.
Nojirimycin: Another iminosugar with significant biological activity.
What sets 4-epi-Fagomine apart is its unique structural features and its potent glycosidase inhibitory activity . This makes it a valuable compound in drug discovery and medicinal chemistry .
Properties
CAS No. |
158236-23-8 |
|---|---|
Molecular Formula |
C6H13NO3 |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(2R,3S,4R)-2-(hydroxymethyl)piperidine-3,4-diol |
InChI |
InChI=1S/C6H13NO3/c8-3-4-6(10)5(9)1-2-7-4/h4-10H,1-3H2/t4-,5-,6+/m1/s1 |
InChI Key |
YZNNBIPIQWYLDM-PBXRRBTRSA-N |
Isomeric SMILES |
C1CN[C@@H]([C@@H]([C@@H]1O)O)CO |
Canonical SMILES |
C1CNC(C(C1O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[4-(2-Chloro-2-phenylethoxy)phenyl]-N,N-dimethylurea](/img/structure/B14144381.png)
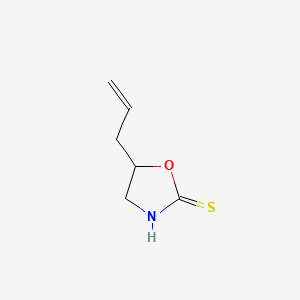
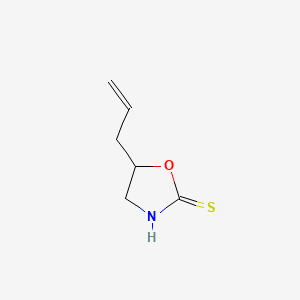
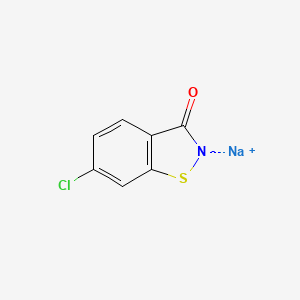
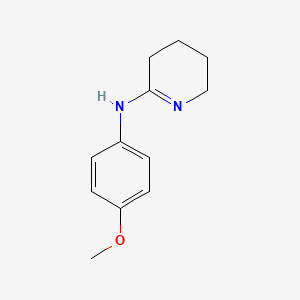
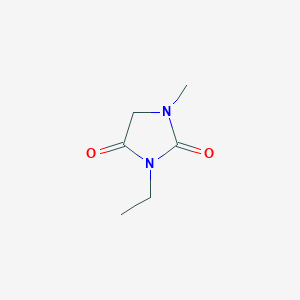
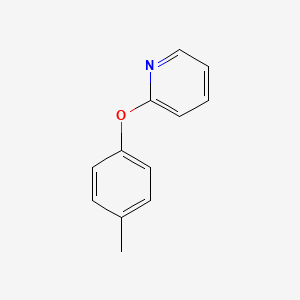
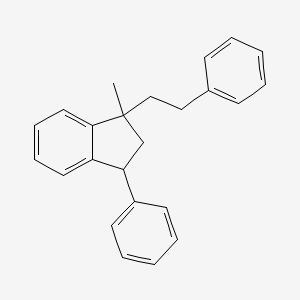
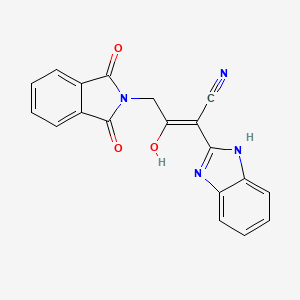
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B14144431.png)
![N,N-Diethyl-N-[(5-nitrofuran-2-yl)methyl]ethanaminium iodide](/img/structure/B14144434.png)
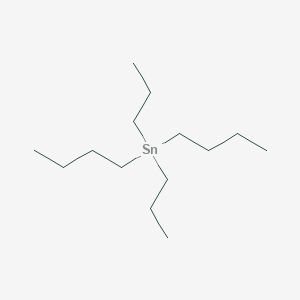
![1,2,3,4,4a,11a-Hexahydrodibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B14144449.png)

